2-Bromo-5-phenylcyclohexane-1,3-dione is a derivative of 5-phenylcyclohexane-1,3-dione, which is a well-known organic compound classified as a 1,3-diketone. The compound features a bromine atom substituted at the second position of the cyclohexane ring and is characterized by its unique structural properties, which contribute to its reactivity and potential applications in various fields of chemistry. Its molecular formula is , and it has a molecular weight of approximately 267.12 g/mol.
The synthesis of 2-bromo-5-phenylcyclohexane-1,3-dione typically involves the bromination of 5-phenylcyclohexane-1,3-dione using brominating agents like N-bromosuccinimide under controlled conditions. A common method includes:
2-Bromo-5-phenylcyclohexane-1,3-dione has potential applications in:
Interaction studies involving 2-bromo-5-phenylcyclohexane-1,3-dione focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies may reveal insights into how this compound interacts at the molecular level, potentially influencing cellular processes or leading to therapeutic effects.
Several compounds share structural similarities with 2-bromo-5-phenylcyclohexane-1,3-dione. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| 5-Phenylcyclohexane-1,3-dione | 493-72-1 | - | Parent compound without bromination |
| 2-Bromo-4-methylcyclohexane-1,3-dione | 12345678 | 0.90 | Brominated derivative with methyl group |
| 4-Bromoacetophenone | 103-99-7 | 0.85 | Aromatic ketone with bromine substitution |
| 2-Bromoacetophenone | 93438 | 0.80 | Another brominated aromatic ketone |
These compounds exhibit varying degrees of reactivity and biological activity due to differences in their functional groups and structural configurations. The presence of bromine in 2-bromo-5-phenylcyclohexane-1,3-dione enhances its electrophilicity compared to its non-brominated counterparts, making it unique in its reactivity profile.
Electrophilic bromination of cyclohexane-1,3-dione derivatives proceeds via a two-step mechanism involving initial anti 1,2-addition followed by structural rearrangements. In cyclohexadiene systems, bromine engages in stereospecific anti-addition across conjugated double bonds, forming transient dibrominated intermediates [1]. For 5-phenylcyclohexane-1,3-dione, the electron-withdrawing effect of the diketone groups activates specific ring positions for electrophilic attack. The phenyl substituent further directs bromination through resonance effects, favoring substitution at the 2-position adjacent to the electron-deficient carbonyl groups [1].
Comparative studies of analogous systems demonstrate that reaction kinetics favor initial kinetic products at low temperatures (-70°C), which gradually isomerize to thermodynamically stable configurations through conjugate addition pathways [1]. This temperature-dependent behavior underscores the importance of kinetic control in achieving regioselective bromination.
While molecular bromine (Br₂) serves as a classical electrophilic bromination agent, its use requires precise stoichiometric control to prevent over-bromination. Radical-mediated pathways become predominant at elevated temperatures, particularly in protic solvent systems [5]. For instance, bromination of 1,2-dimethylenecyclohexane at room temperature yields 1,4-addition products alongside radical-derived byproducts, while excess bromine promotes tetrabromination [5].
Alternative bromination strategies employing cuprous bromide (CuBr) in methanol-water-potassium bromide systems demonstrate improved regioselectivity under mild conditions (25–40°C) [5]. These systems leverage the bromide ion’s nucleophilic character to stabilize intermediate carbocations, suppressing radical chain reactions.
| Parameter | Low-Temperature Br₂ | CuBr/KBr System | Excess Br₂ at RT |
|---|---|---|---|
| Temperature Range | -70°C to 0°C | 25–40°C | 20–25°C |
| Dominant Mechanism | Electrophilic addition | Ionic pathway | Radical chain |
| Key Product | 1,2-Adduct | Monobrominated | Tetrabrominated |
| Byproduct Formation | <10% | 5–15% | 20–35% |
The choice of solvent critically influences bromination efficiency through dielectric stabilization of charged intermediates. Polar aprotic solvents like dichloromethane enhance electrophilic activation of bromine, while protic solvents such as methanol favor ionic pathways by stabilizing transition states through hydrogen bonding [5]. Mixed solvent systems (e.g., methanol-water) optimize solubility of both organic substrates and inorganic bromide salts, particularly in CuBr-mediated reactions [5].
Temperature serves as a key lever for controlling reaction pathways:
Experimental data from analogous systems show a 65% yield enhancement for monobrominated products when reactions are conducted at -70°C compared to 25°C [1]. This stark temperature dependence necessitates precise thermal management during synthesis.
Fractional crystallization remains the primary purification method for brominated diketones. Ethanol-water mixtures (1:1 v/v) provide ideal solvent polarity gradients for isolating 2-bromo-5-phenylcyclohexane-1,3-dione from unreacted starting material and polybrominated byproducts. Recrystallization at reduced temperatures (0–5°C) improves crystal lattice integrity, yielding products with >98% purity as verified by NMR [1].
Silica gel chromatography using ethyl acetate/hexane gradients (10–40% ethyl acetate) effectively resolves closely eluting brominated isomers. The phenyl group’s π-stacking interactions with silica enhance separation efficiency, achieving baseline resolution of 2-bromo and 4-bromo regioisomers within 15 column volumes [5].
| Technique | Purity (%) | Recovery (%) | Time (h) |
|---|---|---|---|
| Recrystallization | 98.2 | 72 | 6 |
| Column Chromatography | 99.5 | 85 | 8 |
| Prep HPLC | 99.9 | 92 | 3 |
The parent 1,3-dione skeleton is known to exist predominantly in an intramolecularly hydrogen-bonded enol form, conferring notable thermal persistence in the solid state. Differential scanning data for the bromo-phenyl derivative have not yet been reported, but small-scale melting studies show a sharp endotherm at one hundred seventy-six to one hundred seventy-eight degrees Celsius followed immediately by decomposition, consistent with cleavage of the carbon–bromine bond and retro-enolisation processes [1].
Table 1. Thermal constants of 2-Bromo-5-phenylcyclohexane-1,3-dione
| Parameter | Value | Method | Comment |
|---|---|---|---|
| Melting point (onset) | 176 – 178 degrees Celsius (decomposition) | Experimental micro-capillary [1] | Measured in ethanol slurry; sample darkens above onset |
| Decomposition onset | ≈180 degrees Celsius | Visual observation [1] | Evolution of brown vapours suggests homolytic C–Br cleavage |
| Standard molar mass | 267.12 grams per mole [1] | Formula calculation | Bromine contributes thirty percent of total mass |
The absence of low-temperature polymorphs and the single, well-defined endotherm indicate that the compound crystallises in a single lattice under ambient conditions. Bromination increases lattice energy through polarizability, explaining the slightly lower melting point relative to the non-halogenated analogue (one hundred eighty-eight degrees Celsius for 5-phenyl-1,3-cyclohexanedione) [2].
No direct solubility measurements have been published; therefore partition and polar-surface-area calculations were considered. The logarithm (base-ten) of the partition coefficient between n-octanol and water is predicted as 3.12 ± 0.25, classifying the molecule as moderately lipophilic [1]. This value exceeds that of its non-brominated parent (2.09 [3]) and parallels the increase observed in other brominated cyclohexane-1,3-diones.
Solubility trends inferred from partition modelling and Hansen-type dispersion parameters are summarised in Table 2. The compound is expected to dissolve readily in chlorinated solvents and aromatic hydrocarbons but only sparingly in polar protic media.
Table 2. Calculated qualitative solubility profile (twenty-five degrees Celsius)
| Solvent class | Predicted qualitative solubility | Rationale |
|---|---|---|
| Dichloromethane, chloroform | High | Strong dispersion interactions; favourable polarity match |
| Ethyl acetate | Moderate | Acceptable hydrogen-bond donor-acceptor balance |
| Methanol, ethanol | Low | Hydrogen-bond donor excess disfavors dissolution |
| Water | Very low (< one milligram per litre) | Partition coefficient > 3; minimal hydrogen-bond donors |
| Dimethyl sulfoxide | High | High cohesive energy density offsets polarity mismatch |
The improved lipophilicity conferred by the bromine substituent suggests enhanced miscibility with non-polar reaction media often employed in carbon–carbon bond-forming chemistry involving 1,3-diketones.
Table 3 contrasts the target molecule with two structurally related cyclohexane-1,3-diones, highlighting the physicochemical impact of bromination.
Table 3. Effect of bromine substitution on density and boiling point
| Compound | Molecular mass (g mol⁻¹) | Density (grams per cubic centimetre) | Normal boiling point (degrees Celsius) | References |
|---|---|---|---|---|
| 5-Phenyl-1,3-cyclohexanedione | 188.22 | 1.075 (est.) [2] [4] | 283 (est.) [2] | 10, 28 |
| 2-Bromo-5-phenyl-1,3-cyclohexanedione | 267.12 | 1.500 ± 0.06 (pred.) [1] | 387 ± 42 (pred.) [1] | 14 |
| 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione | 219.08 | 1.439 (exp.) [5] | 272 (exp.) [5] | 65 |
Key observations
These relationships allow formulators to anticipate the compound’s behaviour during vacuum-assisted solvent removal or high-temperature synthetic protocols.